A Technical Guide to the Synthesis and Characterization of Ioxaglate Meglumine for Research Applications
A Technical Guide to the Synthesis and Characterization of Ioxaglate Meglumine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ioxaglate meglumine (B1676163), a low-osmolarity ionic radiographic contrast agent. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of contrast media.
Introduction
Ioxaglate meglumine is the meglumine salt of ioxaglic acid.[1] It is an ionic, dimeric, water-soluble, and low-osmolality iodinated contrast agent used in various diagnostic imaging procedures, including angiography, venography, and computed tomography (CT).[1][2] The presence of six iodine atoms per molecule provides excellent X-ray attenuation, leading to enhanced visualization of vascular structures and organs.[3] This guide details the chemical synthesis of ioxaglate meglumine and the analytical techniques for its characterization, crucial for ensuring its quality and performance in research settings.
Synthesis of Ioxaglate Meglumine
The synthesis of ioxaglate meglumine is a multi-step process that begins with the preparation of ioxaglic acid, which is then neutralized with meglumine to form the final salt. The overall synthesis workflow is depicted below.
Synthesis of Ioxaglic Acid
The synthesis of ioxaglic acid involves the preparation of two key intermediates derived from 5-aminoisophthalic acid, which are then coupled together.
2.1.1. Preparation of 5-Amino-2,4,6-triiodoisophthalic Acid
This intermediate is synthesized from 5-aminoisophthalic acid via an iodination reaction.
Experimental Protocol:
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Dissolution: Dissolve 5-aminoisophthalic acid in an aqueous solution of sodium hydroxide.
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Iodination: Add a solution of iodine monochloride (ICl) to the reaction mixture. The molar ratio of ICl to the amino compound should be approximately 3.3:1.0.
-
Reaction: Heat the mixture at 90°C for 3 hours.[4]
-
Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid. The reported yield for this step is approximately 76.2%.[4]
2.1.2. Synthesis of Ioxaglic Acid
Preparation of Ioxaglate Meglumine
The final step is the formation of the meglumine salt of ioxaglic acid.
Experimental Protocol:
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Dissolution: Suspend ioxaglic acid in a suitable solvent, such as purified water.
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Neutralization: Add an equimolar amount of meglumine to the suspension with stirring. The reaction is a simple acid-base neutralization.
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Isolation: The resulting ioxaglate meglumine salt is highly water-soluble. The solution can be filtered to remove any particulates and then lyophilized or carefully evaporated to obtain the solid product. The pH of the final solution is typically adjusted to a range of 6.0 to 7.6.[5]
Characterization of Ioxaglate Meglumine
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized ioxaglate meglumine.
Physicochemical Properties
A summary of the key physicochemical properties of ioxaglate meglumine is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₃₈I₆N₆O₁₃ |
| Molecular Weight | 1464.1 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Highly soluble in water |
| Iodine Content | Approximately 52% by weight |
Spectroscopic and Chromatographic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol (Electrospray Ionization - ESI):
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Sample Preparation: Prepare a dilute solution of ioxaglate meglumine in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Expected Data:
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Molecular Ion: The exact mass of ioxaglate meglumine is 1463.6765 g/mol .[6] In the negative ion mode, the deprotonated ioxaglic acid molecule [M-H]⁻ would be observed at an m/z corresponding to C₂₄H₂₀I₆N₅O₈⁻. In the positive ion mode, the meglumine cation and potentially adducts of the ioxaglate anion with cations would be observed.
-
Fragmentation: Fragmentation of the ioxaglic acid moiety would likely involve cleavage of the amide linkages and loss of side chains.[7]
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid ioxaglate meglumine or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected Data:
The FTIR spectrum of ioxaglate meglumine would exhibit characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 | O-H and N-H stretching (broad) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1700-1630 | C=O stretching (amide and carboxylic acid) |
| 1600-1450 | Aromatic C=C stretching |
| 1300-1000 | C-N and C-O stretching |
3.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of ioxaglate meglumine and for quantifying any impurities.
Experimental Protocol (for Meglumine moiety):
A suitable HPLC method for the determination of the meglumine component has been reported:[1]
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Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: An aqueous solution containing an ion-pairing reagent such as octane-1-sulfonic acid.
-
Detector: Refractive Index Detector (RID) or a Diode Array Detector (DAD).
A validated HPLC method for the intact ioxaglate meglumine molecule would need to be developed, likely using a reversed-phase column with a buffered mobile phase and UV detection.
Mechanism of Action as a Radiocontrast Agent
The fundamental principle behind the use of iodinated contrast agents like ioxaglate meglumine is the high atomic number of iodine, which allows for significant attenuation of X-rays.[8] This property enhances the contrast between the blood vessels or organs containing the agent and the surrounding tissues.
Upon intravenous injection, ioxaglate meglumine is rapidly distributed throughout the extracellular fluid.[9] It does not cross the blood-brain barrier in normal tissue. The agent is excreted unchanged primarily by glomerular filtration in the kidneys.[9] The enhanced X-ray absorption by the iodine atoms in the ioxaglate molecule results in the opacification of the structures through which it passes, allowing for their detailed visualization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of ioxaglate meglumine for research purposes. The detailed protocols and characterization data serve as a starting point for scientists and researchers working with this important diagnostic agent. Adherence to rigorous synthetic and analytical procedures is paramount to ensure the production of high-quality ioxaglate meglumine suitable for research and development applications.
References
- 1. Ioxaglic acid - Wikipedia [en.wikipedia.org]
- 2. What is Ioxaglate sodium used for? [synapse.patsnap.com]
- 3. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alkalisci.com [alkalisci.com]
- 6. Ioxaglic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. What is the mechanism of Ioxaglate sodium? [synapse.patsnap.com]
